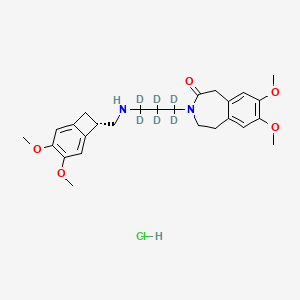

N-Desmethyl Ivabradine D6 HCl

Description

Significance of Drug Metabolites in Pharmaceutical Research and Development

Drug metabolism is the process by which the body chemically modifies a drug, transforming it into different substances known as metabolites. nih.govopenaccessjournals.com This biotransformation is a crucial determinant of a drug's efficacy, duration of action, and potential for adverse effects. openaccessjournals.comresearchgate.net The study of these metabolites is paramount in drug discovery and development for several reasons. nih.gov

Furthermore, the rate and pathway of metabolism can vary significantly among individuals due to genetic factors, age, and co-administered medications. openaccessjournals.com This variability underscores the importance of personalized medicine, where understanding a patient's metabolic profile can help tailor drug therapy for optimal outcomes. openaccessjournals.com In essence, drug metabolism research helps to optimize drug design, predict potential drug-drug interactions, and ensure the safety and efficacy of new pharmaceutical agents. nih.govopenaccessjournals.com

Overview of Ivabradine's Therapeutic Landscape and Metabolic Relevance

Ivabradine (B130884) is a medication used for the symptomatic treatment of chronic stable angina pectoris and heart failure. wikipedia.orgtg.org.au It works by selectively inhibiting the If current in the heart's sinoatrial node, which is responsible for regulating the heart's pacemaker activity. nih.govdrugbank.com This action leads to a reduction in heart rate, thereby decreasing the workload on the heart and improving blood flow to the myocardium. tg.org.audrugbank.com

Ivabradine undergoes extensive metabolism, primarily in the liver and intestines, by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govdrugbank.comnih.gov This first-pass metabolism results in an oral bioavailability of approximately 40%. tg.org.aunih.govnih.gov The major and only active metabolite of Ivabradine is N-desmethylivabradine (also known as S-18982). nih.govnih.gov This metabolite is present in plasma at about 40% of the concentration of the parent compound and is itself metabolized by CYP3A4. nih.govnih.gov Notably, N-desmethylivabradine is considered to be equipotent to Ivabradine, meaning it has a similar pharmacological activity. fda.gov

The significant presence and activity of N-desmethylivabradine highlight the importance of studying its pharmacokinetics to fully grasp the therapeutic effects of Ivabradine administration. nih.govfda.gov

Rationale for Investigating N-Desmethyl Ivabradine D6 HCl in Scientific Inquiry

This compound is a stable isotope-labeled (SIL) version of the N-desmethylivabradine metabolite. medchemexpress.com In this compound, six hydrogen atoms have been replaced with deuterium (B1214612) atoms, a stable, non-radioactive isotope of hydrogen. acanthusresearch.comclearsynth.com This seemingly minor structural modification provides a powerful tool for researchers, particularly in the field of bioanalysis. acanthusresearch.comveeprho.com

The primary application of this compound is as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comcaymanchem.comsphinxsai.com When analyzing biological samples (such as plasma or urine) to determine the concentration of N-desmethylivabradine, a known amount of the deuterated standard is added to the sample. kcasbio.com Because the labeled and unlabeled compounds are chemically almost identical, they behave similarly during sample preparation and analysis. acanthusresearch.com However, due to the mass difference imparted by the deuterium atoms, they can be distinguished by the mass spectrometer. acanthusresearch.com

This use of a SIL internal standard is considered the "gold standard" in bioanalysis for several reasons: kcasbio.com

Improved Accuracy and Precision: It helps to correct for variations that can occur during sample extraction, handling, and analysis, leading to more reliable and reproducible data. acanthusresearch.comkcasbio.com

Matrix Effect Compensation: Biological samples are complex, and other substances present can interfere with the analysis, a phenomenon known as the matrix effect. A SIL internal standard that co-elutes with the analyte helps to normalize this effect. kcasbio.com

Regulatory Acceptance: Regulatory agencies often recommend or require the use of SIL internal standards in bioanalytical methods submitted for drug approval. kcasbio.comtandfonline.com

Detailed Research Findings

The following tables summarize key data related to Ivabradine and its metabolite, as well as the properties of the deuterated standard.

Table 1: Pharmacokinetic Properties of Ivabradine and N-Desmethyl Ivabradine

| Parameter | Ivabradine | N-Desmethyl Ivabradine |

| Bioavailability | ~40% (due to first-pass metabolism) tg.org.aunih.govnih.gov | - |

| Protein Binding | ~70% nih.goveuropa.eu | - |

| Metabolism | Extensively by CYP3A4 nih.govdrugbank.comnih.gov | Metabolized by CYP3A4 nih.govnih.gov |

| Half-life | ~2 hours (main), ~6-11 hours (effective) nih.goveuropa.eu | - |

| Peak Plasma Concentration (Tmax) | ~1 hour (fasting) nih.govjacc.org | 5 hours (sustained-release) nih.gov |

| Excretion | Metabolites in urine and feces tg.org.aunih.gov | - |

Table 2: Analytical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C26H29D6ClN2O5 |

| Molecular Weight | 497.02 g/mol |

| Appearance | White to Beige Solid |

| Purity | ≥98% by HPLC |

| Solubility | Soluble in Chloroform (Slightly), Methanol (B129727) (Slightly) |

| Application | Internal standard for quantification of N-desmethyl ivabradine by GC- or LC-MS veeprho.comcaymanchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIIKWNQFDQJGS-OTVKAUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation of N Desmethyl Ivabradine D6 Hcl

Methodologies for Deuterium (B1214612) Labeling in Pharmaceutical Impurity and Metabolite Synthesis

The synthesis of deuterated pharmaceutical impurities and metabolites, such as N-Desmethyl Ivabradine (B130884) D6 HCl, employs various isotopic labeling strategies. These methods are crucial for creating stable isotope-labeled internal standards (SILS) which are essential for accurate quantification in pharmacokinetic and metabolic studies. acs.org The primary goal is to introduce deuterium atoms into specific, stable positions within the target molecule. Common methodologies include:

Hydrogen Isotope Exchange (HIE): This is a widely used technique for late-stage deuteration, where hydrogen atoms in an existing molecule are directly swapped for deuterium. acs.org This can be achieved through acid- or base-catalyzed reactions or, more commonly, through transition-metal catalysis. nih.govmdpi.com Catalysts based on iridium, ruthenium, and palladium are effective for this purpose. nih.govmusechem.comjst.go.jp For example, palladium on carbon (Pd/C) can be used with deuterium oxide (D₂O) to facilitate H-D exchange. nih.govmdpi.com

Reduction with Deuterated Reagents: Carbonyl groups, double bonds, and other reducible functional groups can be saturated using deuterium-delivering reagents. nju.edu.cn Common deuterated reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). mdpi.comnju.edu.cn These reagents provide a direct and often highly selective means of incorporating deuterium. pearson.com

Synthesis from Deuterated Precursors: This "bottom-up" approach involves using starting materials that already contain deuterium atoms in the desired positions. simsonpharma.com The synthesis then proceeds through established chemical pathways to build the final complex molecule. This method offers excellent control over the location of the deuterium labels. simsonpharma.com

Biocatalytic Deuteration: Enzymes can be used to catalyze the stereoselective incorporation of deuterium. nih.gov This method is advantageous for its high selectivity and mild reaction conditions, often using D₂O as the deuterium source. nih.gov

The choice of method depends on the target molecule's structure, the desired labeling pattern, and the availability of precursors and reagents. For complex molecules, a combination of these strategies may be necessary. The stability of the C-D bond, which is stronger than the C-H bond, is a key principle underlying the utility of these compounds, as it can enhance metabolic stability. nih.govmdpi.com

Chemical Synthesis Pathways for N-Desmethyl Ivabradine D6 HCl

The specific synthesis of this compound is not extensively detailed in publicly available literature, as it is a specialized research chemical. However, a plausible synthetic route can be inferred based on the known synthesis of Ivabradine and its metabolites, combined with standard deuteration techniques. The "D6" designation indicates the incorporation of six deuterium atoms. A common location for such labeling is on a methyl or methoxy (B1213986) group, where the three hydrogen atoms are replaced by deuterium (a -CD₃ group). In N-Desmethyl Ivabradine D6, the labeling is typically on the two methoxy groups of the benzocyclobutane ring.

A likely synthetic strategy would involve the use of a deuterated precursor. The synthesis could proceed as follows:

Preparation of a Deuterated Intermediate: A key starting material, such as 3,4-dimethoxybenzaldehyde, would be replaced with its deuterated analog, 3,4-di(trideuteromethoxy)benzaldehyde. This precursor would contain the six deuterium atoms on the two methoxy groups.

Multi-step Synthesis: This deuterated aldehyde would then be carried through a multi-step reaction sequence analogous to the synthesis of the non-labeled compound. This would involve several chemical transformations to construct the complex benzazepinone (B8055114) and isoindoline (B1297411) portions of the molecule and connect them.

N-Demethylation: The final step would involve the removal of the N-methyl group from a deuterated Ivabradine precursor to yield N-Desmethyl Ivabradine D6.

Salt Formation: The resulting free base would be treated with hydrochloric acid (HCl) to form the stable hydrochloride salt, this compound.

An alternative, though likely more challenging, approach would be a late-stage hydrogen isotope exchange on the final N-Desmethyl Ivabradine molecule. However, achieving selective deuteration of only the two methoxy groups without affecting other parts of the molecule would be difficult. Therefore, the precursor-based approach offers better control and is more common for this type of labeling.

Analytical Characterization of Synthesized Isotopic Analogs for Research Purity and Identity

The analytical characterization of this compound is critical to confirm its chemical structure, isotopic enrichment, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose. nih.gov

Mass Spectrometry (MS): This is the primary technique used to confirm the successful incorporation of deuterium. High-resolution mass spectrometry (HRMS) can precisely measure the molecular weight of the compound, which should be approximately 6 atomic mass units higher than its non-deuterated counterpart. MS is also used to determine the isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) NMR is used to confirm the position of the deuterium atoms. The signals corresponding to the protons on the methoxy groups in the non-deuterated compound should be absent or significantly diminished in the ¹H NMR spectrum of the D6 analog. simsonpharma.com ²H (deuterium) NMR can also be used to directly observe the deuterium signals and confirm their location. ¹³C NMR provides information about the carbon skeleton of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized compound. symeres.com By comparing the retention time of the synthesized product with a reference standard, its identity can be further supported. HPLC coupled with a suitable detector (e.g., UV or MS) can separate the main compound from any synthetic impurities or starting materials.

The data from these techniques are collectively used to issue a Certificate of Analysis (CoA) for the research chemical, which provides a comprehensive summary of its identity, purity, and isotopic enrichment.

| Analytical Technique | Purpose | Expected Result for this compound |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment. | Molecular ion peak shifted by ~6 m/z units compared to the non-labeled analog. High percentage of the D6 isotopologue. |

| ¹H NMR Spectroscopy | Determine the location of deuterium incorporation. | Absence or significant reduction of signals for the methoxy protons. |

| ¹³C NMR Spectroscopy | Confirm the carbon framework of the molecule. | Spectrum consistent with the proposed structure. |

| HPLC | Assess chemical purity. | A single major peak indicating high purity, with minimal impurity peaks. |

Enzymatic Biotransformation Pathways of Ivabradine to N Desmethyl Ivabradine

Cytochrome P450-Mediated Metabolism Leading to N-Desmethyl Ivabradine (B130884) Formation

The central role of CYP3A4 in the biotransformation of ivabradine has significant clinical implications, as the co-administration of drugs that are potent inhibitors or inducers of this enzyme can substantially alter the plasma concentrations of ivabradine and its active metabolite, potentially affecting both efficacy and safety. europa.eunih.gov

Identification of Specific Metabolic Enzymes in Preclinical In Vitro Systems

Preclinical in vitro studies have been instrumental in elucidating the specific enzymatic pathways involved in the metabolism of ivabradine. These studies typically utilize human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including the cytochrome P450 system.

One key study, NP06900, investigated the in vitro metabolism of ivabradine in human liver microsomes. fda.gov This study aimed to characterize the human P450 isoforms involved in the hepatic metabolism of the parent compound and to compare its metabolism across different species. fda.gov The results from such in vitro systems have consistently identified CYP3A4 as the primary enzyme responsible for the N-demethylation of ivabradine to form N-desmethyl ivabradine. fda.govdrugsporphyria.net

Further in vitro investigations using specific chemical inhibitors of various CYP450 isoforms have corroborated the major role of CYP3A4. For instance, the metabolism of ivabradine in human liver microsomes is significantly inhibited by known CYP3A4 inhibitors such as ketoconazole, cyclosporine A, erythromycin, and verapamil. fda.gov The inhibition constants (Ki) for some of these inhibitors have been determined, providing quantitative evidence of their interaction with the metabolic pathway of ivabradine. fda.gov

Below is a table summarizing the findings from in vitro inhibition studies on ivabradine metabolism in human liver microsomes.

| Inhibitor | Target Enzyme | Effect on Ivabradine Metabolism | Inhibition Constant (Ki) |

| Cyclosporine A | CYP3A4 | Inhibition | 3.5 µM fda.gov |

| Erythromycin | CYP3A4 | Inhibition | 13 µM fda.gov |

| Josamycin | CYP3A4 | Inhibition | Data not available |

| Quinidine | CYP2D6/CYP3A4 | Inhibition | Data not available |

| Verapamil | CYP3A4 | Inhibition | Data not available |

| Midazolam | CYP3A4 | Inhibition | Data not available |

| Nifedipine | CYP3A4 | Inhibition | Data not available |

| Diltiazem | CYP3A4 | Inhibition | Data not available |

| Diazepam | CYP3A4/CYP2C19 | Inhibition | Data not available |

In Vitro Metabolic Stability Studies of Ivabradine and its N-Desmethyl Metabolite

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug and its metabolites. These studies typically measure the rate at which a compound is metabolized by liver microsomes over time. The intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, is a key parameter derived from these studies.

A comparative in vitro study using human liver microsomes has provided valuable insights into the metabolic stability of both ivabradine and its N-desmethyl metabolite, S18982. fda.gov The results from this study are summarized in the table below.

| Compound | Intrinsic Clearance (CLint) in Human Liver Microsomes (mL/min/g protein) | Extrapolated Hepatic Clearance (mL/min) |

| Ivabradine | 16.3 and 10.1 fda.gov | Approximately 55 fda.gov |

| N-Desmethyl Ivabradine (S18982) | Data not available | Approximately 400 fda.gov |

The data indicates that N-desmethyl ivabradine has a significantly higher extrapolated hepatic clearance compared to the parent drug, ivabradine. fda.gov This suggests that the metabolite is cleared from the body much more rapidly than ivabradine. fda.gov The in vitro intrinsic clearance values for ivabradine are in relative agreement with the clearance values observed in vivo. fda.gov This highlights the predictive power of in vitro metabolic studies in understanding the pharmacokinetic behavior of a drug and its metabolites.

Advanced Analytical Method Development and Validation Utilizing N Desmethyl Ivabradine D6 Hcl

Application of N-Desmethyl Ivabradine (B130884) D6 HCl as an Internal Standard in Bioanalytical Assays

Stable isotope-labeled (SIL) compounds are the preferred internal standards (IS) in quantitative bioanalysis, particularly for mass spectrometry-based methods. scioninstruments.com N-Desmethyl Ivabradine D6 HCl, a deuterium-labeled analog of N-desmethyl ivabradine, serves as an ideal internal standard for the quantification of N-desmethyl ivabradine and, in conjunction with a deuterated ivabradine standard, for the parent drug, ivabradine. sphinxsai.combertin-bioreagent.comveeprho.com The use of a SIL-IS is crucial for correcting variability during sample preparation, such as extraction and dilution, as well as instrumental variations, including injection volume and ionization efficiency. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of ivabradine and its metabolites due to its high sensitivity, selectivity, and specificity. researchgate.netbiopharmaservices.comresearchgate.net In these methods, this compound is added to plasma or urine samples at a known concentration at the beginning of the sample preparation process. sphinxsai.combertin-bioreagent.com

The fundamental principle of using a SIL-IS like this compound is that it behaves nearly identically to the unlabeled analyte (N-desmethyl ivabradine) throughout the analytical process, including extraction, chromatographic separation, and ionization. wikipedia.orgscispace.com Because they co-elute, any variations in the analytical process that affect the analyte will proportionally affect the internal standard. This allows for accurate quantification by calculating the ratio of the analyte's response to the internal standard's response. wikipedia.org

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of ivabradine and N-desmethyl ivabradine in human plasma and urine. sphinxsai.comresearchgate.net These methods often employ solid-phase extraction (SPE) or liquid-liquid extraction for sample clean-up and concentration. sphinxsai.comnih.gov Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. sphinxsai.comresearchgate.net Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.govresearchgate.net The use of deuterated internal standards like Ivabradine-d6 and N-Desmethyl Ivabradine-d6 has been shown to yield better precision and accuracy and minimize matrix effect-related errors compared to non-deuterated internal standards. sphinxsai.com

Table 1: Example of LC-MS/MS Method Parameters for Ivabradine and N-Desmethyl Ivabradine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Internal Standards | Ivabradine-d6 and N-Desmethyl Ivabradine-d6 | sphinxsai.com |

| Extraction Method | Solid Phase Extraction (SPE) | sphinxsai.com |

| Chromatographic Column | Kromasil 100-5 C18 (100 x 4.6 mm, 5 µm) | sphinxsai.com |

| Mobile Phase | Gradient elution with ammonium (B1175870) formate (B1220265) and methanol | sphinxsai.com |

| Flow Rate | 0.60 mL/min | sphinxsai.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

While LC-MS/MS is the more common technique for the analysis of pharmaceutical compounds like ivabradine and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analytes to increase their volatility and thermal stability. bertin-bioreagent.comresearchgate.netsoft-tox.org In a GC-MS method, this compound would serve the same fundamental purpose as in LC-MS/MS: to act as an internal standard for accurate quantification. bertin-bioreagent.comnih.gov

The use of a deuterated internal standard in GC-MS is well-established and helps to correct for variability in the derivatization process, injection volume, and potential matrix effects. wikipedia.orgnih.gov The sample preparation would typically involve extraction from the biological matrix, followed by a derivatization step to make the analytes suitable for GC analysis. soft-tox.org The derivatized sample is then injected into the GC, where the analytes and the internal standard are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection and quantification. soft-tox.org While theoretically applicable, specific, detailed GC-MS methodologies for the routine analysis of N-desmethyl ivabradine using its D6 analog are less commonly reported in the literature compared to LC-MS/MS methods. bertin-bioreagent.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Quantitative Bioanalytical Method Validation Parameters for this compound Standards

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. labmanager.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. nih.govgmp-compliance.orgfda.gov The use of this compound as an internal standard is integral to meeting the stringent requirements of these validation parameters.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications. fda.gov Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov

In the context of using this compound, selectivity and specificity are assessed by analyzing blank biological matrix samples (e.g., plasma from at least six different sources) to ensure that no endogenous components interfere with the detection of the analyte (N-desmethyl ivabradine) or the internal standard at their respective retention times. sphinxsai.comfda.gov The response of any interfering peak at the retention time of the analyte should not be more than 20% of the response of the lower limit of quantification (LLOQ) standard, and the response of any interfering peak at the retention time of the internal standard should not be more than 5% of the response of the internal standard in the LLOQ standard. wuxiapptec.com

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

For the quantification of N-desmethyl ivabradine using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. researchgate.net The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²), which should be close to 1. researchgate.net Research studies have demonstrated good linearity for N-desmethyl ivabradine over various concentration ranges, for example, from 0.10 ng/mL to 15.14 ng/mL and 0.085 ng/mL to 25.5 ng/mL in human plasma. sphinxsai.comresearchgate.net

Table 2: Example of Linearity and Range for N-Desmethyl Ivabradine

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| N-Desmethyl Ivabradine | Human Plasma | 0.10–15.14 | r² ≥ 0.99 | sphinxsai.com |

| N-Desmethyl Ivabradine | Human Plasma | 0.085–25.5 | r ≥ 0.99 | researchgate.netresearchgate.net |

| N-Desmethyl Ivabradine | Human Urine | 8.5–850 | r ≥ 0.99 | researchgate.netresearchgate.net |

| N-Demethyl Ivabradine | Rat Plasma | 0.05-20 | Not specified | researchgate.net |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netresearchgate.net Accuracy is the closeness of the mean test results obtained by the method to the true value (nominal concentration) of the analyte and is expressed as a percentage of the nominal value. researchgate.netresearchgate.net

The precision and accuracy of a method utilizing this compound are determined by analyzing quality control (QC) samples at multiple concentration levels (typically LLOQ, low, medium, and high) on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). sphinxsai.comresearchgate.net According to regulatory guidelines, the precision (RSD) should not exceed 15% for the QC samples (20% at the LLOQ), and the accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). sphinxsai.comresearchgate.net The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving the high levels of precision and accuracy required for bioanalytical method validation. sphinxsai.comnih.gov

Table 3: Example of Precision and Accuracy Data for N-Desmethyl Ivabradine

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) | Reference |

|---|---|---|---|---|---|

| N-Desmethyl Ivabradine | LLOQ | 3.29 | Not Specified | 99.0 | sphinxsai.com |

| N-Desmethyl Ivabradine | LQC | 1.68 | Not Specified | 98.6 | sphinxsai.com |

| N-Desmethyl Ivabradine | HQC | 4.24 | Not Specified | 103.7 | sphinxsai.com |

| N-Desmethyl Ivabradine | General | <15 | <15 | Within ±15% | researchgate.netresearchgate.net |

Matrix Effects and Recovery Optimizations

In bioanalytical quantification, especially using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects pose a significant challenge. kcasbio.com These effects, caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine), can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of the measurement. kcasbio.com The use of a stable isotope-labeled internal standard, such as this compound, is the preferred strategy to mitigate these issues. kcasbio.comclearsynth.com Because a SIL-IS has nearly identical physicochemical properties to the analyte (N-Desmethyl Ivabradine), it co-elutes during chromatography and experiences similar matrix effects, allowing for effective normalization of the analyte's signal. kcasbio.comscispace.com

Research has demonstrated that when using this compound as an internal standard for the quantification of N-Desmethyl Ivabradine in human plasma, no significant matrix effect is observed. sphinxsai.com Validation studies, conducted in accordance with FDA guidelines, assess the matrix effect by comparing the analyte's peak response in extracted blank plasma to its response in a neat solution at low and high quality control (LQC and HQC) concentrations. sphinxsai.com The precision and accuracy values obtained from these assessments confirm the robustness of the method. sphinxsai.com

Table 1: Assessment of Matrix Effect for N-Desmethyl Ivabradine in Human Plasma

| Analyte | Concentration Level | Precision (% CV) | Accuracy (%) |

|---|---|---|---|

| N-Desmethyl Ivabradine | LQC | 1.68 | 98.6 |

| N-Desmethyl Ivabradine | HQC | 4.24 | 103.7 |

Data sourced from a study utilizing this compound as an internal standard. sphinxsai.com

Optimization of analyte recovery from the sample matrix is equally crucial for a reliable bioanalytical method. Solid-phase extraction (SPE) is a widely used technique that has proven effective for extracting Ivabradine and N-Desmethyl Ivabradine from human plasma, providing cleaner samples compared to other methods like liquid-liquid extraction. sphinxsai.comwebsiteonline.cn The optimization process involves selecting the appropriate SPE cartridge and elution solvents. For instance, StrataTM-X polymeric sorbent cartridges have been shown to yield high and reproducible recoveries for both the analytes and their deuterated internal standards. sphinxsai.com The addition of 5mM ammonium formate buffer to plasma samples has also been identified as a key step in achieving consistent and quantitative recoveries. sphinxsai.com

Data from a validated LC-MS/MS method. sphinxsai.com

Stability Studies of Analytes and Internal Standards in Research Samples

Ensuring the stability of both the analyte and the internal standard throughout the sample lifecycle—from collection to analysis—is a cornerstone of bioanalytical method validation. Stability must be rigorously evaluated under various conditions that mimic real-world scenarios in a research setting. These studies are critical to prevent the reporting of inaccurate concentration data due to degradation.

Comprehensive stability assessments for N-Desmethyl Ivabradine have been conducted in biological matrices like plasma and urine. nih.gov These evaluations typically include:

Short-term stability: Assessing analyte stability at room temperature for a period that exceeds the expected sample handling time (e.g., 24 hours). nih.gov

Freeze-thaw stability: Evaluating the impact of repeated freezing and thawing cycles (e.g., three cycles) on analyte concentration. nih.gov

Long-term stability: Determining analyte stability over extended storage periods at low temperatures (e.g., -20°C or -70°C ± 10°C) for timeframes that cover the intended storage duration of study samples, which can be 12 months or longer. sphinxsai.comnih.gov

Results from these studies have shown that N-Desmethyl Ivabradine is stable in human plasma and urine under these various storage and handling conditions. nih.gov While a stable isotope-labeled internal standard like this compound is expected to exhibit identical stability to the analyte, it is crucial to recognize that a SIL-IS can sometimes mask potential stability issues if it degrades at the same rate as the analyte. scispace.com Therefore, thorough validation of stability for both compounds remains a regulatory expectation.

Advanced Sample Preparation Techniques for Bioanalytical Quantification

The goal of sample preparation is the selective isolation of the analyte from complex biological matrices, elimination of interfering substances, and, if necessary, concentration of the analyte before instrumental analysis. websiteonline.cn While traditional methods like liquid-liquid extraction (LLE) and protein precipitation (PP) have been used, they often have limitations such as variable recovery, poor selectivity, and significant matrix effects in LC-MS methods. websiteonline.cnresearchgate.net

Modern bioanalysis increasingly relies on advanced techniques, with Solid-Phase Extraction (SPE) being a prominent example for the analysis of Ivabradine and its metabolites. sphinxsai.com The SPE procedure offers significant advantages by providing cleaner extracts, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer. sphinxsai.comwebsiteonline.cn A typical SPE workflow for N-Desmethyl Ivabradine involves:

Sample Pre-treatment: An aliquot of the plasma sample is mixed with the internal standard solution (containing this compound) and a buffer, such as 5mM ammonium formate. sphinxsai.com

Cartridge Conditioning: The SPE cartridge (e.g., StrataTM-X polymeric sorbent) is pre-conditioned, typically with methanol followed by water. sphinxsai.com

Loading: The pre-treated sample is loaded onto the cartridge.

Washing: The cartridge is washed with water to remove endogenous interferences. sphinxsai.com

Elution: The analytes and the internal standard are eluted from the cartridge using an appropriate organic solvent or solvent mixture. sphinxsai.com

This technique has been proven to be robust and provides good, reproducible recoveries. sphinxsai.com Other advanced approaches include the use of protein precipitation plates, which offer a high-throughput format for removing proteins and phospholipids (B1166683) from plasma samples, and online SPE, which automates the extraction process through column-switching techniques for direct injection into the LC-MS/MS system. websiteonline.cn

Development of High-Throughput Analytical Platforms for Metabolite Profiling

In drug development, particularly for pharmacokinetic studies, a large number of samples must be analyzed in a short period. researchgate.net This necessitates the development of high-throughput analytical platforms. The primary goal is to significantly reduce the analytical run time without compromising the sensitivity, specificity, or accuracy of the method. sphinxsai.comscispace.com

The development of high-throughput LC-MS/MS methods for Ivabradine and its primary active metabolite, N-Desmethyl Ivabradine, has successfully moved from older methods with run times over 4 minutes to modern assays with total run times as short as 3.0 minutes. sphinxsai.comresearchgate.net This is achieved by optimizing several key components of the analytical platform:

Automated Sample Preparation: Utilizing 96-well plate formats for SPE or protein precipitation allows for the simultaneous processing of a large number of samples, drastically reducing sample preparation time compared to manual methods. websiteonline.cnresearchgate.net

Rapid Chromatographic Separation: The use of advanced HPLC or UPLC (Ultra-High-Performance Liquid Chromatography) systems with shorter columns and smaller particle sizes enables faster separation. scispace.comajrconline.org For instance, a Kromasil 100-5 C18 column (100 x 4.6 mm, 5 µm) with a gradient mobile phase at a flow rate of 0.60 mL/min has been used to achieve a 3.0-minute run time. sphinxsai.com

Sensitive and Specific Detection: Tandem mass spectrometry (MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. sphinxsai.com Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For N-Desmethyl Ivabradine, the transition m/z 455.40 → 177.15 is monitored, while for its deuterated standard, this compound, the transition is m/z 461.31 → 177.15. sphinxsai.com

The integration of these components, underpinned by the use of a reliable internal standard like this compound, creates a robust, high-throughput platform capable of analyzing hundreds of samples per day, thereby facilitating efficient metabolite profiling in large-scale research and clinical studies. scispace.comsplendidlab.com

Preclinical Pharmacological and Biological Investigations of N Desmethyl Ivabradine

In Vitro Assessment of N-Desmethyl Ivabradine's Biological Activity

N-Desmethyl Ivabradine (B130884) is recognized as the primary active metabolite of Ivabradine. rjptonline.orgviamedica.pl In vitro studies have confirmed its role as a specific inhibitor of the "funny" (I_f) current channel, which is crucial for regulating heart rate. medchemexpress.commedchemexpress.com This inhibitory action on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform found in the sinoatrial node, is the fundamental mechanism through which both Ivabradine and its N-desmethyl metabolite exert their bradycardic effects. nih.gov

The biological activity of N-Desmethyl Ivabradine is intrinsically linked to its parent compound. It is formed through the metabolism of Ivabradine primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. nih.govnih.govcaymanchem.com This metabolic process results in the N-demethylated derivative, which retains significant pharmacological activity. researchgate.net

Pharmacological Profiling in Preclinical Animal Models (e.g., heart rate modulation)

Preclinical studies in animal models have been instrumental in understanding the pharmacological effects of N-Desmethyl Ivabradine. In rats, Ivabradine administration has been shown to modulate heart rate. nih.gov For instance, a study in anesthetized rats demonstrated that Ivabradine induced a significant prolongation of the RR interval, indicating a decrease in heart rate. nih.gov This effect was associated with a decrease in diastolic arterial pressure. nih.gov

Another study in a rat model of myocardial infarction found that treatment with Ivabradine resulted in significant recovery of hemodynamic parameters, including left ventricular systolic pressure and left ventricular end-diastolic pressure. researchgate.net These findings highlight the cardioprotective effects of Ivabradine, which are mediated in part by its active metabolite, N-Desmethyl Ivabradine.

Comparative Analysis of Pharmacological Contributions between Ivabradine and its N-Desmethyl Metabolite

Both Ivabradine and N-Desmethyl Ivabradine are metabolized by the CYP3A4 isoenzyme. viamedica.pl The similar mechanism of action, selective inhibition of the I_f current, means that the observed heart rate reduction after Ivabradine administration is a combined effect of both the parent drug and its active metabolite. nih.govwikipedia.org Studies have shown that the bradycardic activity in animals is attributable to both the parent compound and its N-dealkylated metabolite. researchgate.net

Interactive Data Table: Preclinical Observations of Ivabradine and its Metabolite

| Parameter | Observation | Animal Model | Reference |

| RR Interval | Prolongation (+15.0 ± 7.1%) | Anesthetized Rats | nih.gov |

| Diastolic Arterial Pressure | Decrease (-17.3 ± 8.4%) | Anesthetized Rats | nih.gov |

| Sympathetic Nerve Activity | Increase (+51.1 ± 12.3%) | Anesthetized Rats | nih.gov |

| Hemodynamic Recovery | Significant improvement post-MI | Myocardial Infarction Rats | researchgate.net |

Application in Pharmaceutical Quality Control and Impurity Profiling Research

Role of N-Desmethyl Ivabradine (B130884) D6 HCl as a Certified Reference Standard

N-Desmethyl Ivabradine D6 Hydrochloride (HCl) serves a critical function in pharmaceutical analysis as a certified reference standard (CRS). synzeal.comacanthusresearch.com Specifically, it is a stable isotope-labeled (SIL) internal standard used for the precise quantification of its non-deuterated counterpart, N-Desmethyl Ivabradine, which is the primary active metabolite of the cardiovascular drug Ivabradine. veeprho.combiomol.comcaymanchem.com The incorporation of six deuterium (B1214612) atoms (D6) into the N-Desmethyl Ivabradine molecule results in a compound with a higher mass-to-charge ratio (m/z) than the native metabolite. biomol.comcaymanchem.com This mass difference is essential for its use in mass spectrometry (MS) based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comscioninstruments.com

The fundamental principle behind using a SIL internal standard is to correct for variability during sample preparation and analysis. wuxiapptec.com Because N-Desmethyl Ivabradine D6 HCl is chemically and physically almost identical to the analyte of interest (N-Desmethyl Ivabradine), it behaves similarly during extraction, chromatography, and ionization. acanthusresearch.comwuxiapptec.com This mimicry allows it to compensate for fluctuations in sample recovery, matrix effects (ion suppression or enhancement), and instrumental drift, thereby significantly improving the accuracy, precision, and reliability of quantitative analyses. scioninstruments.comwuxiapptec.comscispace.com

The use of deuterated standards like this compound is considered the gold standard in quantitative bioanalysis, offering distinct advantages over using structurally analogous but non-isotopic internal standards. acanthusresearch.comscispace.comnih.gov These standards are supplied with a certificate of analysis (COA) that details their identity, purity, and concentration, ensuring they meet the stringent requirements for use in regulated pharmaceutical quality control and research. synzeal.comalfa-chemistry.com

Table 1: Key Attributes of this compound as a Reference Standard

| Attribute | Description | Reference |

| Chemical Identity | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)amino)propyl-1,1,2,2,3,3-d6)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one hydrochloride | synzeal.com |

| Isotopic Labeling | Contains six deuterium (D6) atoms, providing a distinct mass difference from the unlabeled metabolite. | biomol.comcaymanchem.com |

| Primary Application | Internal standard for the quantification of N-Desmethyl Ivabradine in biological matrices and pharmaceutical formulations. | veeprho.combiomol.comcaymanchem.com |

| Analytical Technique | Primarily used in LC-MS/MS and other mass spectrometry-based methods. | acanthusresearch.comscioninstruments.com |

| Function | Corrects for variability in sample preparation, matrix effects, and instrumental response. | wuxiapptec.comscispace.com |

| Regulatory Compliance | Supplied with a Certificate of Analysis (COA) for use in regulated environments. | synzeal.comalfa-chemistry.com |

Analytical Profiling of Ivabradine Impurities and Degradation Products

The analytical profiling of impurities and degradation products is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of drug products. For Ivabradine, this process involves the identification and quantification of various related substances that can arise during synthesis, formulation, or storage. N-Desmethyl Ivabradine is a known active metabolite and a significant impurity. caymanchem.comnih.gov

The use of this compound as an internal standard is instrumental in the accurate analytical profiling of Ivabradine impurities. veeprho.combiomol.com In methods like LC-MS/MS, the stable isotope-labeled standard allows for the precise quantification of N-Desmethyl Ivabradine, even at very low concentrations in complex matrices like human plasma. sphinxsai.com This is crucial for understanding the metabolic profile of Ivabradine and for monitoring the levels of this active metabolite. caymanchem.comsphinxsai.com

Research has identified several degradation products of Ivabradine under various stress conditions. nih.govresearchgate.net While this compound is specifically used for the quantification of the N-desmethyl metabolite, the principles of using labeled standards can be extended to the broader impurity profiling of the drug. The development of comprehensive analytical methods capable of separating and quantifying all potential impurities is essential. alentris.org

Table 2: Selected Ivabradine-Related Compounds in Analytical Profiling

| Compound Name | Type | Role in Quality Control | Reference |

| Ivabradine | Active Pharmaceutical Ingredient (API) | Main component to be assayed for potency and purity. | pharmaffiliates.com |

| N-Desmethyl Ivabradine | Active Metabolite / Impurity | A key related substance that requires accurate quantification. | caymanchem.comnih.gov |

| This compound | Internal Standard | Used for the precise quantification of N-Desmethyl Ivabradine. | veeprho.combiomol.com |

| Various Degradation Products | Impurities | Monitored to ensure they are below acceptable limits. | nih.govresearchgate.net |

Forced Degradation Studies and Development of Stability-Indicating Methods

Forced degradation studies are a regulatory requirement designed to identify the likely degradation products of a drug substance and to develop stability-indicating analytical methods. nih.govimpactfactor.org These studies involve subjecting the drug to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its decomposition. nih.gov

For Ivabradine, forced degradation studies have revealed that it degrades under various stress conditions, leading to the formation of several degradation products. nih.govresearchgate.net The development of a stability-indicating method requires an analytical procedure that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products. impactfactor.orgijpar.com

The use of this compound is critical in the validation of these stability-indicating methods, particularly for assays designed to quantify the formation of the N-desmethyl metabolite under stress conditions. By providing a reliable internal standard, it ensures that the quantification of this specific degradant is accurate and precise. veeprho.comsphinxsai.com This is essential for understanding the degradation pathways of Ivabradine and for establishing appropriate storage conditions and shelf-life for the drug product. nih.govimpactfactor.org

Several stability-indicating HPLC and RP-HPLC methods have been developed for Ivabradine and its combination products. impactfactor.orgwjpmr.comrjptonline.org These methods are validated to demonstrate their specificity, linearity, accuracy, and precision, often employing internal standards to ensure reliability. austinpublishinggroup.comcolab.ws

Table 3: Conditions Used in Forced Degradation Studies of Ivabradine

| Stress Condition | Reagents/Parameters | Outcome | Reference |

| Acid Hydrolysis | 2 M HCl, 80°C | Degradation observed | nih.gov |

| Alkaline Hydrolysis | 1 M NaOH, 80°C | Degradation observed | nih.gov |

| Oxidation | 3%, 7.5%, and 15% H₂O₂, 80°C | Degradation observed | nih.gov |

| Thermal Degradation | 80°C in deionized water | Degradation observed | nih.gov |

| Photolytic Degradation | 500 W/m² illumination | Degradation observed in solution and solid state | nih.gov |

Regulatory Science Considerations for Deuterated Metabolite Standards

The use of deuterated standards, such as this compound, in pharmaceutical analysis is guided by regulatory principles that ensure the reliability and validity of the data generated. Regulatory bodies like the FDA and EMA have guidelines for bioanalytical method validation that address the use of internal standards. nih.govresearchgate.net

A key consideration is the stability of the deuterium label. The label must be placed on a part of the molecule that is not susceptible to chemical exchange with protons from the solvent or matrix. acanthusresearch.com Loss of the deuterium label would compromise the integrity of the standard and lead to inaccurate results. Another important factor is the isotopic purity of the standard; it should have a very low level of the non-labeled species to avoid interference with the measurement of the analyte. acanthusresearch.com

Deuteration can sometimes lead to a "chromatographic isotope effect," where the deuterated standard has a slightly different retention time than the non-deuterated analyte. scispace.comnih.gov While often minor, this needs to be considered during method development to ensure proper integration and quantification.

The use of deuterated compounds in drug development is an evolving field. nih.gov While initially used to create "deuterium switch" analogues of existing drugs, deuteration is now being incorporated into new chemical entities to improve their metabolic profiles. nih.gov From a regulatory standpoint, the use of deuterated standards is well-established and accepted for providing high-quality data in pharmacokinetic and bioequivalence studies, as well as in impurity profiling and quality control. sphinxsai.comnih.gov

Emerging Research Frontiers and Future Perspectives

Novel Analytical Approaches for Ivabradine (B130884) and its Deuterated Metabolites

The accurate quantification of Ivabradine and its primary active metabolite, N-Desmethyl Ivabradine, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. sphinxsai.com The development of sophisticated analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been a significant area of research. These modern methods offer high sensitivity, selectivity, and speed, which are essential for high-throughput bioanalysis. sphinxsai.comresearchgate.net

A key innovation in this domain is the use of stable isotope-labeled internal standards, such as N-Desmethyl Ivabradine D6 HCl and Ivabradine-d6. sphinxsai.comnih.gov The inclusion of these deuterated analogs is critical for enhancing the accuracy and precision of LC-MS/MS assays. Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization and matrix effects, but are distinguishable by their mass. This allows for more reliable quantification by correcting for variations during sample preparation and analysis. sphinxsai.com

Recent research highlights a move away from older, slower methods that used non-deuterated internal standards like diazepam and had run times exceeding four minutes. sphinxsai.comresearchgate.net Newer ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods boast significantly shorter run times, often under five minutes, while simultaneously measuring multiple compounds. nih.govnih.gov Sample preparation techniques have also evolved, with methods like protein precipitation and automated solid-phase extraction (SPE) being optimized for efficiency and recovery. sphinxsai.comnih.gov These advancements, underscored by the use of compounds like this compound, enable more robust and efficient clinical trial sample analysis. nih.gov

| Technique | Analytes | Internal Standards (IS) | Sample Preparation | Key Findings & Advantages | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Ivabradine & N-Desmethyl Ivabradine | Ivabradine-d6 & N-Desmethyl Ivabradine-d6 | Solid-Phase Extraction (SPE) | Use of deuterated IS minimizes matrix effects and improves precision over older methods using non-deuterated IS. | sphinxsai.com |

| LC-ESI-MS/MS | Ivabradine & Metoprolol | Ivabradine-d6 & Metoprolol-d6 | Protein Precipitation | Rapid (5 min run time) and sensitive method for simultaneous quantification in rat plasma. | nih.gov |

| UPLC-MS/MS | Ivabradine, Reboxetine, & Metoprolol | d3-Ivabradine, d5-Reboxetine, & d7-Metoprolol | Liquid-Liquid Extraction (LLE) | Fast (4.5 min run time) and reliable assay for verifying patient adherence in clinical trials. | nih.gov |

| LC-MS/MS | Ivabradine & N-Desmethyl Ivabradine | Diazepam | Liquid-Liquid Extraction (LLE) | Successfully applied to pharmacokinetic studies in human plasma and urine, but uses a non-deuterated IS. | researchgate.net |

Advanced Metabolic Fate Research Utilizing Stable Isotope Labeled Analogs

Understanding the metabolic fate of a drug is fundamental to its development. Ivabradine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites, with N-Desmethyl Ivabradine being the main and only active one. caymanchem.comnih.gov Stable isotope-labeled compounds like this compound are indispensable tools for accurately tracing and quantifying these metabolic pathways. veeprho.com

The use of deuterated standards in pharmacokinetic studies allows researchers to precisely measure the concentrations of the parent drug and its metabolite over time, providing a clear picture of the rate of metabolism and elimination. sphinxsai.comnih.gov This is because the stable isotope label does not typically alter the biological behavior of the molecule but allows it to be distinguished from its endogenous or non-labeled counterparts by mass spectrometry.

Beyond simple quantification, stable isotope tracing is being used in more advanced metabolic research. For instance, studies have utilized 13C-labeled substrates to investigate how Ivabradine affects cardiac energy metabolism. researchgate.netresearchgate.net In mouse models, researchers have perfused hearts with 13C-labeled glucose to trace how Ivabradine treatment modulates metabolic pathways like glycolysis. researchgate.netresearchgate.net This type of research provides deeper mechanistic insights into the drug's effects beyond its primary pharmacodynamic action. While these studies use 13C rather than deuterium (B1214612), they exemplify the advanced application of stable isotopes in metabolic fate research, a field where deuterated analogs like this compound play a crucial role in the precise quantification needed for such complex analyses.

Integration of Computational Modeling in Metabolite Prediction and Analysis

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is an emerging frontier that complements and enhances in-vitro and in-vivo studies. researchgate.netpreprints.org These models are mathematical representations of physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov For drugs like Ivabradine with an active metabolite, joint parent-metabolite PBPK models are being developed to provide a comprehensive understanding of their pharmacokinetic and pharmacodynamic (PK/PD) relationship. nih.govresearchgate.net

These sophisticated models integrate data on the drug's physicochemical properties, in-vitro metabolism data (such as the role of CYP3A4), and physiological parameters of the study population. researchgate.netnih.gov A key application is the prediction of drug-drug interactions (DDIs). nih.gov For example, PBPK models for Ivabradine have been used to simulate its co-administration with potent CYP3A4 inhibitors like ketoconazole, accurately predicting the resulting increase in plasma concentrations of both Ivabradine and N-Desmethyl Ivabradine. nih.gov

Furthermore, these models can link the predicted plasma concentrations of both the parent drug and its active metabolite to pharmacodynamic endpoints, such as heart rate reduction. nih.govresearchgate.net This allows for the simulation of untested scenarios, such as evaluating DDI risks in specific populations or optimizing clinical study designs. researchgate.net The development and validation of these complex models rely on high-quality clinical data, the generation of which is made more accurate and reliable through the use of analytical methods employing stable isotope-labeled standards like this compound.

| Chemical Compound Information | |

|---|---|

| Compound Name | rac-N-Desmethyl Ivabradine-D6 (HCl Salt) |

| Synonyms | N-Desmethyl Ivabradine D6 Hydrochloride; N-Demethylivabradine-d6 Hydrochloride |

| Molecular Formula | C₂₆H₂₈D₆N₂O₅ · HCl |

| Molecular Weight | 497.1 g/mol |

| CAS Number | 2804269-05-2 |

| Primary Application | Internal standard for the quantification of N-desmethyl ivabradine by GC- or LC-MS. |

| Parent Drug | Ivabradine |

| Reference | veeprho.comcaymanchem.combiomol.com |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.